7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)-
Description
The compound 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- (CAS: 80949-15-1) is a heterocyclic organic molecule featuring a fused pyrimido-thiazine core. Key structural attributes include:
- A pyrimidine ring fused to a 1,4-thiazine moiety, forming a bicyclic system.
- N,N-dimethyl substitution at the 4-amino position.
- A 6-(1-piperidinylmethyl) group, introducing a tertiary amine and a hydrophobic piperidine ring.
Properties
CAS No. |
80949-15-1 |
|---|---|
Molecular Formula |
C14H21N5S |
Molecular Weight |
291.42 g/mol |
IUPAC Name |
N,N-dimethyl-6-(piperidin-1-ylmethyl)-7H-pyrimido[4,5-b][1,4]thiazin-4-amine |
InChI |
InChI=1S/C14H21N5S/c1-18(2)13-12-14(16-10-15-13)20-9-11(17-12)8-19-6-4-3-5-7-19/h10H,3-9H2,1-2H3 |
InChI Key |
FYSOTODGDZBAAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=NC=N1)SCC(=N2)CN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Thiazine Ring Formation: The pyrimidine ring is then fused with a thiazine ring through cyclization reactions.
Introduction of the Piperidinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine exhibits significant biological properties:
- Antimicrobial Activity : Studies show that derivatives of this compound can inhibit the growth of various bacteria and fungi. The presence of the thiazine ring is believed to enhance its antimicrobial effects.
- Anticancer Properties : Preliminary findings suggest that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in various biological models, indicating potential therapeutic uses in treating inflammatory diseases.
Applications in Scientific Research
The compound's unique structural features make it suitable for various applications:
Drug Development
The ability to modify the chemical structure allows researchers to explore new derivatives with improved pharmacological profiles. For instance, the introduction of different substituents can lead to compounds with enhanced potency or selectivity for specific biological targets.
Molecular Docking Studies
Molecular docking techniques have been employed to study the interactions of 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine with various enzymes and receptors. These studies help elucidate the binding affinity and mechanism of action of the compound, providing insights into its therapeutic potential.
Development of Hybrid Compounds
Researchers are exploring the synthesis of hybrid compounds that combine 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine with other pharmacophores. This approach aims to create multifunctional agents that can target multiple pathways simultaneously.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Modifications
Compound A : 3H,4H,5H,6H,7H-Pyrimido[4,5-b][1,4]oxazine-4,6-dione Derivatives
- Core Structure : Pyrimido-oxazine (oxygen atom in place of sulfur in the thiazine ring).
- Key Substituents : 4,6-dione groups.
- The dione groups may facilitate hydrogen bonding with biological targets.
Compound B : 7H-Pyrimido[4,5-b][1,4]thiazin-6-amine, 4-methoxy- (CAS: 947-04-6)
- Core Structure : Pyrimido-thiazine (same as the target compound).
- Key Substituents : Methoxy group at the 4-position; amine at the 6-position.
- Structural Implications: The methoxy group increases lipophilicity compared to the dimethylamino group in the target compound. Lack of a piperidinylmethyl group reduces steric bulk and hydrophobicity .
Substituent-Driven Functional Differences
Piperidinylmethyl vs. Methoxy Groups
| Feature | Target Compound (6-piperidinylmethyl) | Compound B (6-amine, 4-methoxy) |
|---|---|---|
| Hydrophobicity | High (piperidine ring) | Moderate (methoxy group) |
| Steric Bulk | Significant | Minimal |
| Electron Effects | Basic tertiary amine | Electron-donating methoxy group |
The piperidinylmethyl group in the target compound may enhance blood-brain barrier penetration or interaction with hydrophobic binding pockets in proteins. In contrast, Compound B’s methoxy group could favor solubility in polar solvents .
Pharmacological Potential: Inferences from Structural Analogues
While the target compound lacks explicit activity data in the provided evidence, its structural resemblance to Compound A (TRPA1 inhibitor) suggests possible utility in ion channel modulation.
Biological Activity
7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine, N,N-dimethyl-6-(1-piperidinylmethyl)- is a heterocyclic compound with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimido-thiazine core structure, which contributes to its biological activities. Its molecular formula is , and it features a dimethylamino group and a piperidinylmethyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in cellular processes. For instance, it may inhibit kinases involved in cancer cell proliferation.
- Receptor Modulation : The compound can bind to receptors, potentially modulating signaling pathways that affect cell growth and survival.
Antitumor Activity
Recent studies have demonstrated significant antitumor properties of related compounds within the pyrimido-thiazine family. For example, derivatives of 7H-pyrimido(4,5-b)(1,4)thiazine were tested against various human tumor cell lines by the National Cancer Institute (NCI). Some derivatives exhibited GI50 values ranging from 1.28 to 2.98 μM, indicating potent cytotoxic effects against cancer cells .
Antifungal Activity
In addition to antitumor effects, compounds similar to 7H-pyrimido(4,5-b)(1,4)thiazin-4-amine have shown antifungal properties. For instance, derivatives were tested against Candida albicans and Cryptococcus neoformans. The results indicated that certain compounds had MIC50 values as low as 7.8 μg/mL against C. neoformans, suggesting strong antifungal potential .
Synthesis Methods
The synthesis of 7H-pyrimido(4,5-b)(1,4)thiazin-4-amine typically involves several steps:
- Cyclization : Starting materials such as 2-aminopyrimidine are reacted with thiols under basic conditions.
- Substitution Reactions : The introduction of the dimethylamino and piperidinylmethyl groups can be achieved through alkylation or acylation reactions.
Comparative Analysis
The biological activity of 7H-pyrimido(4,5-b)(1,4)thiazin-4-amine can be compared with other similar compounds:
| Compound Name | Structure | Antitumor Activity (GI50) | Antifungal Activity (MIC50) |
|---|---|---|---|
| Compound A | Structure A | 2.98 μM | 15.6 μg/mL |
| Compound B | Structure B | 1.28 μM | 31.2 μg/mL |
| 7H-Pyrimido(4,5-b)(1,4)thiazin-4-amine | Current Compound | Varies | Varies |
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study on Antitumor Efficacy : A study involving a derivative showed promising results in reducing tumor size in xenograft models.
- Clinical Trials for Antifungal Applications : Trials indicated that certain derivatives significantly reduced fungal load in patients with resistant infections.
Q & A
Q. What are the established synthetic routes for pyrimido[4,5-b][1,4]thiazine derivatives?
The synthesis of pyrimido[4,5-b][1,4]thiazine derivatives typically involves condensation reactions. For example, 5-aminopyrimidine-4(3H)-thiones react with chloroacetic acid or ethyl bromomalonate to form 4-substituted pyrimidothiazinones. The substituents (e.g., ethoxycarbonyl or methyl groups) are introduced via the choice of electrophilic reagents. Tautomeric forms (e.g., 5H-6(7H)-ones) are confirmed using 1H NMR, IR, and UV spectroscopy . Alternative routes include cyclization of Biginelli-type compounds with formamidines, as seen in pyrimido[4,5-d]pyrimidine syntheses .
Q. How is the tautomeric structure of pyrimidothiazinones validated experimentally?
1H NMR and IR spectroscopy are critical for distinguishing tautomers. For instance, the absence of NH stretching in IR spectra and specific proton resonances in 1H NMR (e.g., downfield shifts for carbonyl groups) confirm the dominance of the 5H-6(7H)-one tautomer over other possible forms in pyrimidothiazine derivatives .
Q. What biological targets are associated with pyrimido[4,5-b][1,4]thiazine scaffolds?
Pyrimidothiazines and related bicyclic systems (e.g., pyrimidodiazepines) have been explored as TRPA1 inhibitors (for pain/inflammation) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 . The piperidinylmethyl substituent may enhance blood-brain barrier penetration, relevant to neuroprotective agents .
Q. How are structural modifications (e.g., N,N-dimethyl or piperidinylmethyl groups) introduced?
The N,N-dimethyl group is typically introduced via nucleophilic substitution or reductive amination. The 1-piperidinylmethyl substituent can be added using Mannich-type reactions or alkylation of secondary amines. For example, bromomethyl intermediates react with piperidine under basic conditions to install the piperidinylmethyl group .
Advanced Research Questions
Q. How can synthetic yields be optimized for N,N-dimethyl-6-(1-piperidinylmethyl) derivatives?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for piperidinylmethylation .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance cyclization steps in pyrimidothiazine synthesis .
- One-pot methods : Sequential reactions (e.g., TBHP-mediated oxidative coupling) reduce intermediate isolation steps, improving overall yield .
Q. What structure-activity relationship (SAR) insights guide the design of pyrimidothiazine-based inhibitors?
- Piperidinylmethyl group : Enhances solubility and pharmacokinetics. Its removal reduces HIV-1 RT inhibition by >90% in NNRTIs .
- N,N-dimethyl substitution : Increases metabolic stability but may reduce binding affinity if steric hindrance occurs .
- Thiazine ring modifications : 7-Thioxo derivatives show improved antimicrobial activity compared to carbonyl analogs .
Q. How can contradictory biological activity data (e.g., TRPA1 vs. HIV-1 inhibition) be resolved?
Contradictions may arise from assay conditions (e.g., cell type, concentration) or structural nuances:
Q. What in vivo pharmacokinetic challenges are associated with pyrimidothiazines?
Q. How are mechanistic studies (e.g., enzyme inhibition kinetics) conducted for pyrimidothiazines?
- TRPA1 inhibition : Use calcium flux assays in HEK293 cells expressing human TRPA1. IC₅₀ values are determined via dose-response curves .
- HIV-1 RT inhibition : Time-resolved fluorescence assays measure binding affinity (Kd) to the NNRTI pocket .
Data Contradiction Analysis
Example : Conflicting reports on antimicrobial vs. antiviral activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
